molecular formula C8H5FN2O2S2 B2445077 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride CAS No. 1334625-06-7

5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride

Cat. No.: B2445077
CAS No.: 1334625-06-7
M. Wt: 244.26
InChI Key: TZGLSNILSROFCT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2S2/c9-15(12,13)8-11-10-7(14-8)6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGLSNILSROFCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(S2)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . This reaction yields the desired thiadiazole derivative, which can be further purified and characterized using techniques such as UV, FT-IR, 13C-NMR, and 1H-NMR .

Industrial Production Methods

While specific industrial production methods for 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride are not well-documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The process may be optimized for yield and purity through the use of advanced purification techniques and reaction monitoring.

Scientific Research Applications

Medicinal Chemistry Applications

Inhibition of Protein Tyrosine Phosphatases

One of the primary applications of 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride is as an inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 1 (SHP1). This enzyme plays a crucial role in oncogenic signaling pathways. Studies have shown that this compound can selectively inhibit SHP1 activity, demonstrating an IC50 value of approximately 1.33±0.16μmol/L1.33\pm 0.16\mu mol/L, which suggests its potential as a therapeutic agent in cancer treatment.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against various bacterial and fungal strains. For instance, derivatives of 5-phenyl-1,3,4-thiadiazole have been synthesized and tested for their efficacy against plant pathogens. Certain derivatives demonstrated moderate to excellent antibacterial and antifungal activities. For example, one derivative showed an EC50 value of 0.51μg/mL0.51\mu g/mL against Sclerotinia sclerotiorum, comparable to commercial fungicides .

Case Study: Anticancer Activity

In a notable study, derivatives of 5-phenyl-1,3,4-thiadiazole were designed to trace and inhibit SHP1 activity. Among these derivatives, compound PT10 exhibited selective fluorescence response to SHP1 activity with low cytotoxicity in HeLa cells. This highlights the compound's potential for use in two-photon cell fluorescence imaging as well as its application in cancer research.

Materials Science Applications

Development of New Materials

The thiadiazole framework is being explored for its potential in developing new materials with unique electronic and optical properties. The versatility of 5-phenyl-1,3,4-thiadiazole derivatives allows for modifications that can enhance their properties for specific applications in organic electronics and photonics.

Summary Table of Applications

Application Area Description Key Findings
Medicinal Chemistry Inhibition of SHP1 enzymeIC50 = 1.33μmol/L1.33\mu mol/L; potential anticancer agent
Antimicrobial Activity Efficacy against bacterial/fungal strainsEC50 = 0.51μg/mL0.51\mu g/mL against Sclerotinia sclerotiorum
Materials Science Development of materials with electronic/optical propertiesVersatile modifications enhance properties for organic electronics

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl chloride
  • 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl bromide
  • 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl iodide

Uniqueness

5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride is unique due to its specific sulfonyl fluoride group, which imparts distinct reactivity and biological activity compared to its chloride, bromide, and iodide counterparts . This uniqueness makes it a valuable compound for the development of new therapeutic agents and materials with specialized properties.

Biological Activity

5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride (commonly referred to as thiadiazole derivative) has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This compound exhibits potent antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable candidate for drug development.

Primary Target : The compound primarily targets Src Homology 2 Domain-Containing Protein Tyrosine Phosphatase 1 (SHP1), which plays a crucial role in oncogenic signaling pathways. Inhibition of SHP1 by 5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride has been quantified with an IC50 value of approximately 1.33±0.16μmol/L1.33\pm 0.16\,\mu mol/L.

Biochemical Pathways : By inhibiting SHP1, this compound disrupts oncogenic cell-signaling cascades, potentially leading to reduced cancer cell proliferation and enhanced apoptosis in malignant cells.

Antimicrobial Properties

5-Phenyl-1,3,4-thiadiazole-2-sulfonyl fluoride and its derivatives have shown considerable antimicrobial activity against various bacterial and fungal strains. Notable findings include:

  • Antibacterial Activity : Compound 5k demonstrated remarkable effectiveness against R. solanacearum with an EC50 of 2.23μg/mL2.23\,\mu g/mL, outperforming traditional agents like Thiodiazole copper (EC50 = 52.01μg/mL52.01\,\mu g/mL).
  • Antifungal Activity : Compound 5b exhibited strong antifungal action against S. sclerotiorum, with an EC50 comparable to the commercial fungicide Carbendazim (EC50 = 0.57μg/mL0.57\,\mu g/mL).

Anticancer Activity

The anticancer potential of this compound has been investigated across various cancer cell lines:

Cell Line Compound Tested Activity
MCF-75-Phenyl-1,3,4-thiadiazole derivativesSignificant antiproliferative effects observed
A549Novel derivativesEnhanced activity compared to standard chemotherapeutics
Jurkat E6.1Various thiadiazole derivativesEffective against T-cell leukemia

Research indicates that these compounds can induce cell cycle arrest and apoptosis in cancer cells through mechanisms involving the inhibition of key kinases like ERK1/2 .

Structure-Activity Relationship (SAR)

The biological activity of 5-Phenyl-1,3,4-thiadiazole derivatives is significantly influenced by their structural features. Substituents at position 5 of the thiadiazole ring have been shown to modulate both antimicrobial and anticancer activities:

Compound Name Structural Features Biological Activity
2-Amino-5-(phenylthio)-1,3,4-thiadiazoleContains an amino groupStrong anticancer activity
5-(4-Fluorophenyl)-1,3,4-thiadiazoleFluorinated phenyl groupEnhanced activity against specific cancers
5-(3,4-Dimethoxyphenyl)-1,3,4-thiadiazoleMethoxy substituents on phenyl ringImproved solubility and bioavailability

These modifications can lead to increased potency and selectivity against target biological pathways .

Case Studies and Research Findings

Recent studies have highlighted the diverse applications of thiadiazole derivatives:

  • Antimicrobial Applications : A series of novel derivatives were synthesized and tested against common phytopathogenic microorganisms. Many exhibited excellent inhibitory effects, indicating potential for agricultural applications .
  • Anticancer Studies : Multiple studies have reported on the efficacy of these compounds against various cancer types. For instance, compounds were evaluated for their cytotoxic effects on breast carcinoma cells (MCF-7) and demonstrated significant inhibitory activity without affecting normal cells .
  • Neuroprotective Effects : Some derivatives have also shown promise in neuroprotection studies, suggesting a broader therapeutic potential beyond oncology and infectious diseases .

Q & A

Q. Basic

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity (e.g., aromatic protons in 5-phenyl derivatives appear at δ 7.2–7.8 ppm) .
  • Mass spectrometry (EI-MS) : Validates molecular weight (e.g., m/z 305 [M+1] for a related thiadiazole-triazole hybrid) .
  • X-ray crystallography : SHELX programs refine crystal structures, resolving bond lengths and angles (e.g., S–N bond distances ~1.65 Å in thiadiazole cores) .

How can researchers optimize reaction conditions to address low yields in sulfonyl fluoride synthesis?

Advanced
Contradictions in yields often arise from competing side reactions (e.g., over-oxidation or incomplete fluorination). Strategies include:

  • Temperature control : Lower temperatures (0–5°C) during chlorination reduce byproducts .
  • Catalyst screening : Lewis acids like ZnCl₂ improve cyclization efficiency .
  • In situ monitoring : Use TLC or HPLC to track intermediate formation and adjust reagent stoichiometry dynamically .

What methodologies are recommended for evaluating the antitumor or enzyme-inhibitory activity of this compound?

Q. Advanced

  • NCI-60 cell line screening : Test cytotoxicity across 60 cancer cell lines (e.g., GI₅₀ values <10 µM indicate potency) .
  • Enzyme inhibition assays : For SHP1 phosphatase, use p-nitrophenyl phosphate (pNPP) as a substrate and measure IC₅₀ via UV-Vis .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes to targets like SHP1 or β-tubulin .

How can computational docking guide the design of thiadiazole-sulfonyl fluoride derivatives?

Q. Advanced

  • Ligand preparation : Optimize 3D structures with Open Babel and assign charges using AM1-BCC.
  • Target selection : Prioritize enzymes with accessible catalytic pockets (e.g., SHP1’s P-loop for sulfonyl group interactions) .
  • Docking validation : Compare results with experimental IC₅₀ data to refine scoring functions .

What strategies support structure-activity relationship (SAR) analysis for bioactivity optimization?

Q. Advanced

  • Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance electrophilicity and target binding .
  • Bioisosteric replacement : Replace sulfonyl fluoride with sulfonamide to compare potency and solubility .
  • Free-energy perturbation (FEP) : Quantify substituent effects on binding affinity using molecular dynamics .

How should researchers resolve contradictions in bioactivity data across different assays?

Q. Advanced

  • Dose-response validation : Repeat assays with gradient concentrations to rule out false positives/negatives.
  • Cell permeability assessment : Use Caco-2 models to determine if discrepancies arise from poor cellular uptake .
  • Meta-analysis : Compare results with structurally similar compounds (e.g., 1,3,4-thiadiazole-sulfonamides) to identify trends .

What challenges arise when scaling up the synthesis of this compound, and how can they be mitigated?

Q. Advanced

  • Exothermic reactions : Use jacketed reactors with controlled cooling during chlorination/fluorination steps .
  • Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for large batches .
  • Byproduct management : Implement inline IR spectroscopy to monitor reaction progress and minimize waste .

What mechanistic insights exist for its enzyme inhibition, particularly against phosphatases?

Q. Advanced

  • Covalent inhibition : The sulfonyl fluoride group reacts with catalytic cysteine residues (e.g., Cys453 in SHP1), forming a stable thioester bond .
  • Kinetic studies : Use stopped-flow spectroscopy to measure inhibition rates (kₐᵢₙₕ) and confirm irreversible binding .

How do crystallographic data inform the structural stability of thiadiazole-sulfonyl fluoride derivatives?

Q. Advanced

  • Torsion angle analysis : High-resolution X-ray data reveal planarity of the thiadiazole ring (torsion angles <5°), which enhances π-stacking in crystal lattices .
  • Hydrogen bonding networks : Identify interactions between sulfonyl oxygen and adjacent NH groups (e.g., 2.8–3.0 Å distances) that stabilize the solid-state structure .

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